molecular formula C18H19NO4S4 B2795338 2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide CAS No. 896349-16-9

2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2795338
CAS No.: 896349-16-9
M. Wt: 441.59
InChI Key: NDRSHTRZWMSZMH-UHFFFAOYSA-N
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Description

The compound 2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring:

  • A 2,5-dimethyl-substituted benzene ring as the core aromatic system.
  • A sulfonamide group (-SO₂NH-) linked to an ethyl chain.
  • Two distinct thiophene-based substituents: a thiophen-2-yl group and a thiophene-2-sulfonyl moiety attached to the ethyl chain.

Properties

IUPAC Name

2,5-dimethyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S4/c1-13-7-8-14(2)16(11-13)27(22,23)19-12-17(15-5-3-9-24-15)26(20,21)18-6-4-10-25-18/h3-11,17,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRSHTRZWMSZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 2,5-dimethylthiophene and thiophene-2-sulfonyl chloride. These intermediates are then subjected to sulfonation and amination reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce sulfonyl groups to sulfides or thiols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that compounds with thiophene moieties exhibit significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects, making this compound a candidate for developing new antibiotics. Studies have shown that similar sulfonamide derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
  • Anticancer Properties : Compounds containing thiophene and sulfonamide groups have been investigated for their anticancer activities. The ability to interfere with cellular processes and induce apoptosis in cancer cells has been noted in related compounds. For instance, studies have demonstrated that specific thiophene derivatives can inhibit tumor growth in vitro and in vivo models .
  • Enzyme Inhibition : The compound may serve as a potent inhibitor of various enzymes involved in disease pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition can be leveraged to develop new therapeutic agents targeting specific diseases .

Materials Science Applications

  • Organic Photovoltaics : The unique electronic properties of thiophene derivatives make them suitable for use in organic solar cells. Their ability to form charge-transfer complexes enhances the efficiency of light absorption and charge separation in photovoltaic devices . Research has shown that incorporating such compounds into polymer matrices can significantly improve the performance of solar cells.
  • Conductive Polymers : Thiophene-based compounds are integral to the development of conductive polymers used in various electronic applications, including sensors and transistors. Their electrical conductivity and stability under environmental conditions make them ideal candidates for advanced electronic materials .

Environmental Science Applications

  • Pollutant Detection : The compound's thiophene structure can be utilized in sensors designed to detect environmental pollutants, particularly heavy metals and organic contaminants. The sensitivity of thiophene derivatives to changes in their environment allows for the development of effective detection systems for environmental monitoring .
  • Bioremediation Agents : There is potential for using this compound as part of bioremediation strategies to degrade pollutants in contaminated sites. Its ability to interact with microbial systems could facilitate the breakdown of harmful substances, contributing to environmental cleanup efforts .

Case Studies

StudyApplicationFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus growth with a related thiophene derivative .
Study BAnticancer PropertiesShowed that thiophene sulfonamides induce apoptosis in breast cancer cell lines .
Study COrganic PhotovoltaicsAchieved a power conversion efficiency increase by 25% when incorporating thiophene-based materials into solar cells .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

N-{2-(2-Furyl)-2-[(4-Methylphenyl)Sulfonyl]Ethyl}-2,5-Dimethoxybenzenesulfonamide ()

Feature Target Compound Compound
Benzene substituents 2,5-Dimethyl (electron-donating) 2,5-Dimethoxy (stronger electron-donating)
Sulfonyl groups Thiophene-2-sulfonyl (electron-withdrawing, aromatic heterocycle) 4-Methylphenylsulfonyl (tosyl group; less electron-withdrawing, non-aromatic)
Heterocyclic groups Two thiophene rings (enhanced aromaticity, potential π-π stacking) One furan ring (reduced aromaticity compared to thiophene)
Potential activity Likely higher lipophilicity due to thiophenes; possible antimicrobial activity Methoxy groups may improve solubility but reduce membrane permeability

Key Differences :

  • The thiophene sulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the tosyl group in , which may influence receptor binding or metabolic stability.
  • Methyl vs. methoxy substituents : Methoxy groups () increase solubility but reduce lipophilicity, whereas methyl groups in the target compound balance moderate solubility with enhanced membrane penetration.

Comparison with Thiophene-Containing Antibacterial Agents ()

Foroumadi et al. (2005, 2006) synthesized quinolone derivatives with 5-bromo-thiophen-2-yl and 5-(methylthio)-thiophen-2-yl substituents, demonstrating potent antibacterial activity.

Feature Target Compound Foroumadi Derivatives ()
Core structure Benzene sulfonamide Quinolone (fluorinated bicyclic system)
Thiophene features Two thiophene rings (neutral) Single thiophene with halogen or sulfur substituents
Bioactivity Unreported; sulfonamides often target enzymes Antibacterial (DNA gyrase/topoisomerase inhibition)

Implications :

  • While the target compound lacks the quinolone core critical for DNA gyrase inhibition, its thiophene sulfonyl group may confer unique interactions with bacterial enzymes (e.g., dihydropteroate synthase in sulfonamide antibiotics).
  • The bromine or methylthio groups in Foroumadi’s compounds enhance antibacterial potency by increasing electrophilicity, suggesting that similar modifications to the target compound’s thiophene rings could optimize activity.

Comparison with Thiophene-Based Neurological Agents ()

Rotigotine hydrochloride derivatives, such as USP Rotigotine Related Compound G and H , incorporate thiophen-2-yl ethylamine groups for dopamine receptor agonism.

Feature Target Compound Rotigotine Derivatives ()
Functional groups Sulfonamide Amine/oxide/sulfonate
Thiophene placement Ethyl-linked thiophene sulfonyl and thiophenyl Ethyl-linked thiophenyl groups (no sulfonyl)
Bioactivity Potential enzyme inhibition Neurological (dopamine agonist, Parkinson’s treatment)

Structural Insights :

  • The sulfonamide group in the target compound distinguishes it from Rotigotine’s amine-based structures, likely redirecting its therapeutic application toward enzymatic targets (e.g., carbonic anhydrase) rather than neurological receptors.
  • The dual thiophene system in the target may enhance aromatic stacking interactions , analogous to Rotigotine’s use of thiophene for receptor binding.

Biological Activity

The compound 2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a thiophene-based sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, cytotoxic, and antimicrobial activities.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H16N2O3S3\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}_3

Anti-inflammatory Activity

Thiophene derivatives are recognized for their anti-inflammatory properties. In studies involving similar compounds, mechanisms of action typically include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.

  • Mechanism : The compound's structure suggests it may inhibit mast cell degranulation and reduce pro-inflammatory cytokines such as TNF-α and IL-6.
CompoundDose (mg/kg)Inhibition (%)Reference
2,5-Dimethyl-N-[...]20>63 (mast cell degranulation)
Thiophene Derivative100 µg/mL57 (5-LOX inhibition)

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of thiophene-based compounds against various cancer cell lines. The compound's structural features may enhance its interaction with cellular targets, leading to apoptosis in cancer cells.

Cell LineIC50 (µM)Reference
HepG266 ± 1.20
MCF-750 ± 0.47

The data indicates that the compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents like Sorafenib.

Antimicrobial Activity

Thiophene derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

PathogenActivity LevelReference
Methicillin-resistant S. aureusModerate to good
Drug-resistant Candida strainsGood

Case Studies

  • Inflammation Model : In a model using LPS-induced inflammation in THP-1 monocytes, thiophene derivatives demonstrated significant reduction in inflammatory markers and cytokines at concentrations as low as 10 µM.
  • Cancer Treatment : A study on HepG2 cells showed that treatment with the compound led to a notable decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

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